![molecular formula C15H22N2O3 B1432396 Ethanone, 1-[4-[4-(2-methoxyethoxy)phenyl]-1-piperazinyl]- CAS No. 387358-27-2](/img/structure/B1432396.png)
Ethanone, 1-[4-[4-(2-methoxyethoxy)phenyl]-1-piperazinyl]-
Overview
Description
Ethanone, 1-[4-[4-(2-methoxyethoxy)phenyl]-1-piperazinyl]- is a synthetic organic compound that has been studied for a variety of applications in scientific research. It has a wide range of potential uses due to its unique structure, which allows for a variety of chemical reactions and applications.
Scientific Research Applications
Antipsychotic Activity
Researchers have investigated derivatives of ethanone, specifically focusing on their potential as antipsychotic agents. One study designed and synthesized derivatives linked with aryl piperazine, revealing that compounds exhibited considerable anti-dopaminergic and anti-serotonergic activity in behavioral models. Among these, specific derivatives showed promising antipsychotic profiles with lower potency for catalepsy induction, supported by docking studies with human dopamine D2 receptor models and QSAR analyses (Bhosale et al., 2014).
Computational Assessment and Vibrational Studies
Another study provided a computational assessment of a synthesized arylpiperazine-based drug, showcasing its biochemical properties and vibrational assignments. The research highlighted the drug's potential as an agonist in the human GABA A receptor, indicating its broad pharmacological activity spectrum. The computational approach revealed various conformations and docking mechanisms, suggesting the drug's biodegradable nature in aqueous solutions (Onawole et al., 2017).
Antifungal and Antimicrobial Activities
Novel ligands and their metal complexes have been synthesized to explore antifungal activities, with findings showing increased activity compared to the ligand alone (Raj & Patel, 2015). Similarly, chalcones containing piperazine or 2,5-dichlorothiophene moieties were synthesized, displaying potent antimicrobial activity against various bacteria and fungi (Tomar et al., 2007).
Mechanism of Action
Piperazine derivatives have been studied for their potential therapeutic effects. For example, some piperazine derivatives are known to target the serotonin and dopamine receptors in the brain, which can make them potentially useful in treating various neurological and psychiatric disorders .
The mode of action would involve the compound interacting with its target receptors, leading to changes in the biochemical pathways within the cell. This could result in various downstream effects, depending on the specific pathways affected .
Pharmacokinetics, which includes absorption, distribution, metabolism, and excretion (ADME), would be influenced by the compound’s chemical structure. Factors such as the compound’s size, charge, and lipophilicity can affect how it is absorbed and distributed within the body, how it is metabolized by enzymes, and how it is ultimately excreted .
The compound’s action could also be influenced by various environmental factors. For example, factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s stability and its ability to interact with its target receptors .
properties
IUPAC Name |
1-[4-[4-(2-methoxyethoxy)phenyl]piperazin-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-13(18)16-7-9-17(10-8-16)14-3-5-15(6-4-14)20-12-11-19-2/h3-6H,7-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGUQZXSYTXPIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301204094 | |
Record name | 1-[4-[4-(2-Methoxyethoxy)phenyl]-1-piperazinyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301204094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanone, 1-[4-[4-(2-methoxyethoxy)phenyl]-1-piperazinyl]- | |
CAS RN |
387358-27-2 | |
Record name | 1-[4-[4-(2-Methoxyethoxy)phenyl]-1-piperazinyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=387358-27-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[4-[4-(2-Methoxyethoxy)phenyl]-1-piperazinyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301204094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethanone, 1-[4-[4-(2-methoxyethoxy)phenyl]-1-piperazinyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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